![molecular formula C16H22HgN6O7 B092593 [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate CAS No. 113-50-8](/img/structure/B92593.png)
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate have been studied extensively. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. In addition, in vivo studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is its potential use in cancer treatment. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of this compound.
Orientations Futures
There are several future directions for the study of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate. One direction is the development of more effective and less toxic derivatives of this compound for use in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential use of this compound in the treatment of inflammatory diseases should be explored. Finally, the environmental impact of this compound should be investigated to determine its potential toxicity and effect on ecosystems.
Conclusion:
In conclusion, [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. While this compound has potential advantages, such as its anti-tumor activity, its toxicity may limit its use in clinical settings. Further studies are needed to determine the optimal dosage and administration of this compound and to explore its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis method of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the reaction of 1,3-dimethyl-2-oxopurin-6-olate and [3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+). The reaction takes place in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate has potential applications in various fields of scientific research, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
113-50-8 |
|---|---|
Nom du produit |
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
Formule moléculaire |
C16H22HgN6O7 |
Poids moléculaire |
611 g/mol |
Nom IUPAC |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3,12H,1-2H3;/q;;+1/p-1 |
Clé InChI |
GIBHJHXHKFXGMX-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
SMILES canonique |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



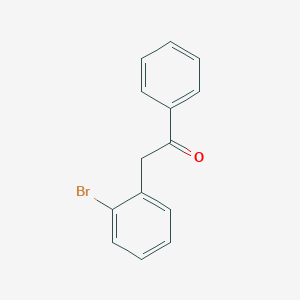

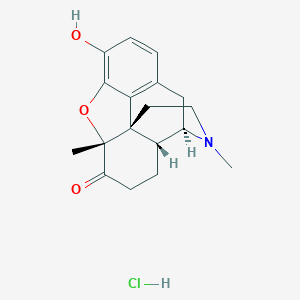
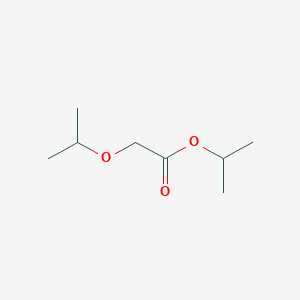
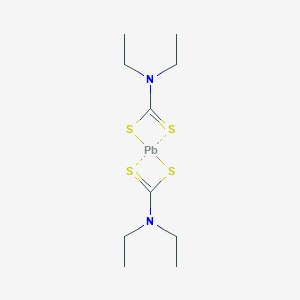
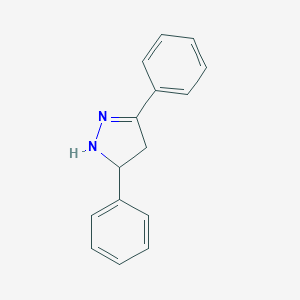
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
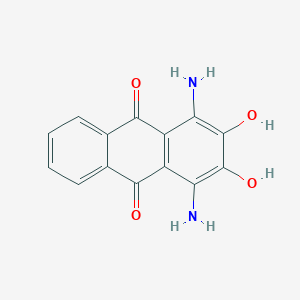
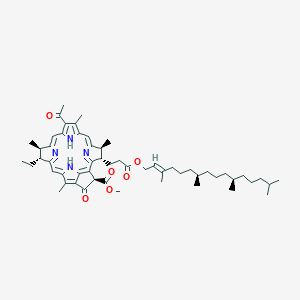
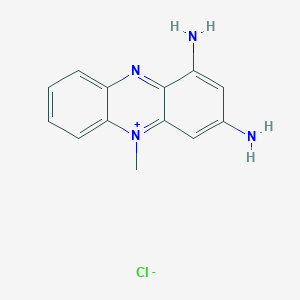
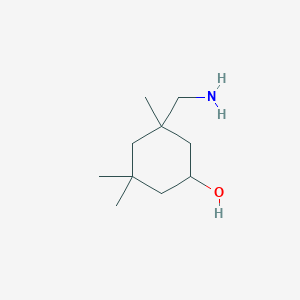
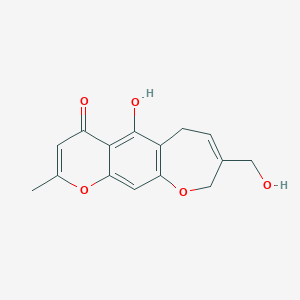
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)